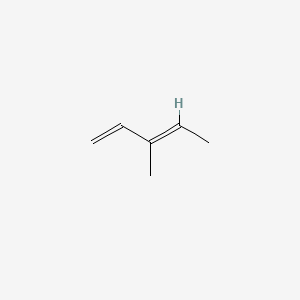

3-Methyl-1,3-pentadiene

描述

Significance within Organic Chemistry and Materials Science

The significance of 3-methyl-1,3-pentadiene (B1617704) is most prominent in two major areas: cycloaddition reactions and polymerization. As a conjugated diene, it is an excellent reactant in the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings with a high degree of stereocontrol. ontosight.aibeilstein-journals.org This reactivity is exploited to construct complex cyclic frameworks that are foundational to many advanced organic molecules. ontosight.ai For instance, its reaction with dienophiles like β-nitrostyrene, often catalyzed by Lewis acids such as tin(IV) chloride, yields nitro-substituted cyclohexene (B86901) derivatives, which are versatile intermediates for further synthesis. beilstein-journals.orgnih.gov

In materials science, this compound serves as a key monomer for the production of specialty polymers. ontosight.aiacs.orgacs.org Researchers have successfully polymerized this diene using various catalyst systems to create polymers with highly controlled stereochemistry. For example, using cobalt-based catalysts with methylaluminoxane (B55162) (MAO), scientists have synthesized crystalline, essentially isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). acs.orgresearchgate.net Conversely, iron-based catalysts like Fe(bipy)₂Cl₂−MAO yield a highly stereoregular syndiotactic E-1,2 polymer. acs.org The ability to control the tacticity (the stereochemical arrangement of the monomer units) allows for the fine-tuning of the polymer's physical properties, such as crystallinity and mechanical behavior, opening avenues for new materials with specific applications. acs.orgresearchgate.net

Historical Context of Research Trajectories

Research into this compound has evolved from fundamental studies of its reactivity to sophisticated applications in stereocontrolled synthesis and polymer science. Early investigations focused on its behavior in classic organic reactions, such as cationic polymerization initiated by Friedel-Crafts catalysts, which provided initial insights into its reactivity compared to other dienes. researchgate.net

A significant trajectory of research has been its application in Diels-Alder cycloadditions. Studies, particularly those involving Lewis acid catalysis, have provided a deep understanding of the factors controlling regioselectivity and stereoselectivity, highlighting the distinct behavior of the (E) and (Z) isomers. beilstein-journals.orgnih.gov These investigations have established this compound as a model substrate for exploring the mechanisms of complex cycloaddition and rearrangement sequences. beilstein-journals.org

In the realm of materials science, the focus has been on achieving stereospecific polymerization. Key developments include the use of Ziegler-Natta and metallocene-type catalysts to control the polymer's microstructure. Research has demonstrated the synthesis of highly isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) using cobalt-phosphine complexes with MAO, where the bulkiness of the phosphine (B1218219) ligand was found to influence the isotactic content. acs.orgresearchgate.net Another milestone was the synthesis of highly syndiotactic polymer using an iron-bipyridine catalyst system, which provided new data for interpreting the mechanisms of diene polymerization. acs.org These advancements have not only produced novel polymers but have also contributed significantly to the fundamental understanding of stereocontrol in polymerization processes. acs.orgacs.org More recently, stereospecific polymerization of this compound followed by hydrogenation has been employed as a method to create purely random achiral copolymers of poly((R,S)-3-methyl-1-pentene), a material not accessible through direct polymerization of the racemic monomer. rsc.org

Table 2: Research Findings on the Polymerization of this compound

| Catalyst System | Monomer Isomer(s) | Resulting Polymer Structure | Key Finding | Reference |

|---|---|---|---|---|

| CoCl₂(PRPh₂)₂-MAO | Mixture of E and Z | Crystalline, isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) | Isotactic content depends on the bulkiness of the phosphine ligand. | acs.org |

| Fe(bipy)₂Cl₂−MAO | Not specified | Highly stereoregular, syndiotactic E-1,2 structure | Production of a highly syndiotactic polymer. | acs.org |

| n-Butyllithium | E-isomer | Poly(E-pentadiene) with narrow molecular weight distribution | (E)-isomer undergoes living anionic polymerization. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

(3E)-3-methylpenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGRNZQRTNVZCZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015954 | |

| Record name | (3E)-3-methylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2787-43-1, 4549-74-0 | |

| Record name | 3-Methyl-1,3-pentadiene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,3-pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-3-methylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-3-methylpenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1,3-PENTADIENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X790255XAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Catalytic Pathways for Stereoselective Synthesis

The stereoselective synthesis of 3-methyl-1,3-pentadiene (B1617704) and its derivatives is crucial for controlling the properties of downstream products. Catalytic methods offer a powerful tool to achieve high levels of stereocontrol.

Dehydration Processes for Diene Formation

Dehydration of precursor alcohols is a common strategy for the formation of dienes. The choice of catalyst and reaction conditions plays a pivotal role in the selectivity towards this compound over its isomers. One method involves a two-step dehydration process starting from 2-methyl-2,4-pentanediol. google.com The first step yields 4-methyl-4-penten-2-ol (B1580817), which is then dehydrated to 2-methyl-1,3-pentadiene (B74102). google.com This stepwise approach, using mild catalysts, significantly reduces the formation of the 4-methyl-1,3-pentadiene (B1595702) isomer. google.com For instance, using a mixture of oxalic acid and citric acid as a catalyst for the dehydration of 4-methyl-4-penten-2-ol can yield 2-methyl-1,3-pentadiene with a purity of over 90%. google.com

Another approach involves the dehydrocyclization of 1,3-diolefins. Studies have shown that branched-chain C6 hydrocarbons, like this compound, have a greater tendency to form five-membered rings compared to their linear counterparts. onepetro.org For example, the conversion of this compound to methylcyclopentadiene (B1197316) can reach 47% in the presence of an Al₂O₃-Cr₂O₃-K₂O catalyst at 600°C. onepetro.org The dehydration of methylethylvinylcarbinol is another route to produce this compound. onepetro.org Additionally, the dehydration of cyclic ethers, such as 2-methyltetrahydrofuran (B130290) (2-MTHF) over solid acid catalysts like silica (B1680970)/alumina, can produce a mixture of pentadienes, including 1,3-pentadiene (B166810). researchgate.net

| Precursor | Catalyst/Method | Product(s) | Yield/Selectivity | Reference |

| 2-Methyl-2,4-pentanediol | Two-step dehydration | 2-Methyl-1,3-pentadiene | >80% yield, 9:1 ratio of 2-methyl to 4-methyl isomer | google.com |

| 4-Methyl-4-penten-2-ol | Oxalic acid and citric acid | 2-Methyl-1,3-pentadiene | >90% purity | google.com |

| This compound | Al₂O₃-Cr₂O₃-K₂O | Methylcyclopentadiene | 47% conversion | onepetro.org |

| Methylethylvinylcarbinol | Dehydration | This compound | - | onepetro.org |

| 2-Methyltetrahydrofuran | Silica/Alumina | Pentadienes | 68% yield to pentadienes | researchgate.net |

Cross-Coupling and Radical Combination Approaches

Cross-coupling reactions provide a versatile method for constructing the carbon skeleton of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. While specific examples for the direct synthesis of this compound via cross-coupling are not extensively detailed in the provided search results, general principles of well-known cross-coupling reactions like Suzuki, Negishi, and Stille reactions suggest their applicability. chemie-brunschwig.ch These reactions are powerful tools for forming carbon-carbon bonds with high stereoselectivity. chemie-brunschwig.ch For instance, the Suzuki-Miyaura reaction couples organoboron compounds with organic halides, while the Negishi reaction utilizes organozinc reagents. chemie-brunschwig.ch

Radical combination approaches offer an alternative pathway. For example, the radical copolymerization of 1,3-pentadiene isomers with maleic anhydride (B1165640) has been investigated. researchgate.net This process can lead to sequence-controlled copolymers, and the mechanism is thought to involve the formation of a diradical intermediate. researchgate.net

Advanced Catalytic Systems in Diene Synthesis

Advanced catalytic systems are continuously being developed to improve the efficiency and selectivity of diene synthesis. For instance, copper-based catalysts have been explored for the stereospecific polymerization of 1,3-dienes, including this compound. researchgate.netresearchgate.net A system composed of dichloro(2,2′-bipyridine)copper and methylaluminoxane (B55162) (MAO) has been shown to produce crystalline syndiotactic 1,2-poly(this compound). researchgate.net

Iron diimine catalysts have been successfully employed in the selective researchgate.netnih.gov-hydrovinylation of conjugated dienes with unactivated α-olefins, yielding valuable "skipped" diene products. nih.gov This reaction proceeds with high selectivity for the researchgate.netnih.gov-adduct and the formation of branched, (Z)-olefin products. nih.gov Mechanistic studies suggest the involvement of an iron diene complex as the catalyst resting state. nih.gov

Palladium-catalyzed carbonylation of 1,3-dienes represents another advanced approach, enabling the selective synthesis of various aliphatic diesters. unimi.it The efficiency of these catalytic systems can be highly dependent on the ligand and solvent used. unimi.it

Isomer Control and Separation Techniques in Diene Production

The synthesis of this compound often results in a mixture of isomers, primarily the (E)- and (Z)-isomers, as well as structural isomers like 4-methyl-1,3-pentadiene. google.comgoogle.com Controlling the isomeric ratio during synthesis and effectively separating the desired isomer are critical for many applications.

The (Z)-isomer of this compound can be obtained from an E/Z mixture by selectively removing the (E)-isomer through a Diels-Alder reaction with maleic anhydride. beilstein-journals.orgbeilstein-journals.org The unreacted (Z)-isomer can then be isolated. beilstein-journals.org A patented method describes a process for separating high-purity 4-methyl-1,3-pentadiene from its isomers. google.com This involves reacting the crude mixture with maleic anhydride to remove the trans-2-methyl-1,3-pentadiene isomer, followed by isomerization of the remaining cis-2-methyl-1,3-pentadiene to the trans isomer, which is then also removed by reaction with maleic anhydride. google.com The desired 4-methyl-1,3-pentadiene is finally separated by distillation. google.com

Fractional distillation is a common technique used to separate isomers with different boiling points. For instance, in the synthesis of 1-chloro-3-methyl-2,4-pentadiene (B8608326), structural isomers can be removed by fractional distillation.

| Isomer Separation Technique | Target Isomer(s) | Reagent/Method | Reference |

| Diels-Alder Reaction | (Z)-3-methyl-1,3-pentadiene | Maleic anhydride | beilstein-journals.orgbeilstein-journals.org |

| Diels-Alder Reaction & Isomerization | 4-methyl-1,3-pentadiene | Maleic anhydride, Iodine/Bromine/Aluminum triiodide | google.com |

| Fractional Distillation | Structural Isomers | Distillation |

Chemical Reactivity and Mechanistic Investigations

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, has been a key area of investigation for 3-methyl-1,3-pentadiene (B1617704). uchile.clmasterorganicchemistry.com This diene possesses both a monosubstituted and a trisubstituted double bond, allowing for cycloaddition to occur at two different sites, potentially leading to a mixture of up to four regioisomers. beilstein-journals.org

Regioselectivity and Stereochemical Outcomes in Cycloadditions

The regioselectivity of the Diels-Alder reaction involving unsymmetrical dienes and dienophiles is a critical aspect, determining the constitutional isomers formed. masterorganicchemistry.com In reactions with this compound, the outcome is highly dependent on the reaction conditions and the nature of the dienophile. For instance, when reacting with β-nitrostyrene in the presence of a tin(IV) chloride catalyst, the isomeric form of the diene plays a crucial role. beilstein-journals.org

The (E)-isomer of this compound, when reacted with β-nitrostyrene in toluene, primarily yields two major nitronic ester cycloadducts from the reaction at the less substituted double bond. beilstein-journals.org Conversely, the (Z)-isomer reacts exclusively at the more substituted double bond under similar catalytic conditions in dichloromethane, affording four different nitronic ester cycloadducts. beilstein-journals.org This pronounced difference in regioselectivity highlights the sensitivity of the reaction to the diene's geometry.

The stereochemistry of these reactions is also complex. In some cases, the initial stereochemistry of the diene is not fully retained in the products, suggesting a stepwise mechanism rather than a purely concerted one. beilstein-journals.org This loss of stereointegrity points towards the formation of zwitterionic intermediates that can undergo conformational changes before ring closure. beilstein-journals.orgmdpi.com

Table 1: Regioselectivity in the Tin(IV)-Catalyzed Diels-Alder Reaction of this compound Isomers with β-Nitrostyrene

| Diene Isomer | Predominant Site of Cycloaddition | Number of Cycloadducts |

| (E)-3-methyl-1,3-pentadiene | Less substituted double bond | 2 major |

| (Z)-3-methyl-1,3-pentadiene | More substituted double bond | 4 |

Data sourced from studies on tin(IV)-catalyzed reactions. beilstein-journals.org

Influence of Substituents on Reaction Pathways and Mechanisms

Substituents on both the diene and the dienophile can significantly alter the rate and selectivity of Diels-Alder reactions. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.comresearchgate.net For this compound, the methyl group acts as an electron-donating substituent, influencing the electronic properties of the diene system.

Studies comparing the directing influence of different substituents have shown a clear hierarchy. For example, in competitive reactions, an acetoxy group has been found to be a more powerful ortho director than a methyl group. acs.org Similarly, a methoxy (B1213986) group exhibits a stronger directing effect than a terminal methyl group. cdnsciencepub.com The position of the substituent on the diene is also critical; terminal substituents generally have a more significant influence on the orientation of the cycloaddition than non-terminal ones. cdnsciencepub.com

The mechanism can shift from a concerted to a stepwise pathway depending on the substituents. researchgate.net Highly polar reactions, often involving reactants with strong electron-donating and electron-withdrawing groups, can proceed through zwitterionic intermediates. beilstein-journals.orgmdpi.com The formation of these intermediates in reactions of this compound has been inferred from the product distributions and the loss of stereospecificity. beilstein-journals.org

Organocatalytic Systems in Cycloaddition

In addition to metal-based Lewis acids, wholly organic molecules can also catalyze Diels-Alder reactions. caltech.eduresearchgate.net Chiral secondary amines, for instance, can activate α,β-unsaturated aldehydes towards cycloaddition by forming a chiral iminium ion. caltech.educaltech.edu This process effectively lowers the LUMO of the dienophile, similar to the action of a Lewis acid, but within a metal-free system. caltech.edu

While extensive research on organocatalytic Diels-Alder reactions exists for various dienes like cyclopentadiene, specific studies focusing solely on this compound are less common in the reviewed literature. caltech.eduresearchgate.net However, the principles of organocatalysis are broadly applicable. It has been shown that less reactive dienes can undergo organocatalyzed Diels-Alder cycloadditions with good yields and excellent selectivities. caltech.edu Given its reactivity, it is plausible that this compound could serve as a substrate in such systems, though detailed experimental data is not widely reported. The substrate scope for some organocatalytic systems has shown limitations, with certain substituted dienes exhibiting low reactivity. caltech.edu

Sigmatropic Rearrangements and Concerted Mechanisms

Pericyclic reactions, which proceed through a cyclic transition state, are not limited to cycloadditions. fiveable.me Sigmatropic rearrangements, another major class of pericyclic reactions, involve the migration of a sigma bond across a π-electron system. fiveable.me

Unimolecular Isomerization via Hydrogen Atom Shift

The thermal isomerization of conjugated dienes, such as this compound, can proceed through unimolecular reactions involving hydrogen shifts. These reactions are classified as pericyclic reactions, specifically sigmatropic rearrangements. In the case of 1,3-pentadiene (B166810) systems, a uomustansiriyah.edu.iqlibretexts.org-hydrogen shift is a thermally allowed suprafacial process according to the Woodward-Hoffmann rules. researchgate.net Theoretical studies on analogous systems like 1,3-pentadiene have shown that these hydrogen shifts are indeed feasible. researchgate.netacs.org For instance, the thermal uomustansiriyah.edu.iqlibretexts.org-hydrogen shift in a 1,3-pentadiene system is a well-documented process. ulaval.ca

Computational studies have been instrumental in understanding the mechanism of these hydrogen shifts. Ab initio calculations on the thermal and photochemical uomustansiriyah.edu.iqlibretexts.org-H shift in 1,3-pentadiene have been performed to compare different transition states. researchgate.net The activation barriers for these shifts can be influenced by substituent effects. For example, the presence of a methyl group, as in this compound, can affect the stability of the transition state and thus the reaction rate. The isomerization can lead to a mixture of isomers, and the equilibrium composition depends on the relative thermodynamic stabilities of the involved species. nsf.gov

Transition State Analysis and Reaction Energetics

The transition state for a uomustansiriyah.edu.iqlibretexts.org-hydrogen shift in a 1,3-pentadiene framework involves a cyclic arrangement of atoms where the hydrogen atom is partially bonded to both the carbon it is leaving and the one it is migrating to. acs.org Density functional theory (DFT) calculations have been widely used to model these transition states and to compute the associated activation energies. researchgate.net For the parent 1,3-pentadiene, the calculated activation energy for the uomustansiriyah.edu.iqlibretexts.org-hydrogen shift is in agreement with experimental values. acs.org

Tunneling effects can also play a significant role in these hydrogen shift reactions, especially at lower temperatures. nsf.govnih.gov Calculations that include tunneling corrections provide activation barriers that are often in better agreement with experimental data. nsf.gov For example, studies on the 1,5-hydrogen shift in 1,3-cyclopentadiene, a structurally related system, have shown that tunneling can be a major contributor to the reaction rate. acs.org

The energetics of the isomerization of this compound would be influenced by the electronic and steric effects of the methyl group. The methyl group can stabilize the diene system and the transition state through hyperconjugation and inductive effects. The relative energies of the different isomers of methyl-substituted pentadienes and the transition states connecting them determine the kinetic and thermodynamic products of the isomerization.

Table 1: Theoretical Activation Barriers for uomustansiriyah.edu.iqlibretexts.org-Hydrogen Shifts in Related Systems This table presents calculated activation barriers for uomustansiriyah.edu.iqlibretexts.org-hydrogen shifts in systems analogous to this compound, illustrating the typical energy requirements for such isomerizations. The data is based on computational studies.

| System | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| 1,3-Cyclopentadiene | B3LYP/6-31G* | 26.9 | researchgate.net |

| 1,3-Pentadiene | Ab initio (3-21G) | Not specified, but transition state located | researchgate.net |

| 1,3-Cyclopentadiene | ωB97X-D / DLPNO-CCSD(T) | ~25 | nsf.gov |

Electrophilic Addition Mechanisms and Intermediates

Carbocation Intermediate Formation and Stability

The electrophilic addition to conjugated dienes like this compound is a cornerstone reaction that proceeds through the formation of carbocation intermediates. The regioselectivity of the addition is governed by the stability of these carbocations. uomustansiriyah.edu.iqlibretexts.org When an electrophile, such as a proton from HBr, adds to this compound, it can add to different carbon atoms, leading to the formation of different carbocations. The stability of carbocations increases with the number of alkyl substituents (tertiary > secondary > primary). uomustansiriyah.edu.iqlibretexts.org

In the case of this compound, protonation can lead to the formation of a resonance-stabilized allylic carbocation. libretexts.org The positive charge in an allylic carbocation is delocalized over two carbon atoms, which significantly enhances its stability compared to a non-allylic carbocation. libretexts.orgvaia.com The presence of the methyl group at the C3 position will direct the initial protonation to generate the most stable possible carbocation, which is a tertiary allylic carbocation. This intermediate is stabilized by both the resonance of the adjacent double bond and the electron-donating effect of the methyl group. uomustansiriyah.edu.iq

The initial carbocation can then be attacked by a nucleophile at either of the carbon atoms bearing the partial positive charge, leading to a mixture of 1,2- and 1,4-addition products. libretexts.org The ratio of these products can be influenced by reaction conditions such as temperature and solvent. libretexts.org

Solvent Dynamics and Selectivity in Protonation Reactions

Recent research has highlighted the critical role of solvent dynamics in the mechanism and selectivity of electrophilic additions to conjugated dienes. acs.orgresearchgate.net Traditional models often depict discrete, fully solvated carbocation intermediates. However, computational studies using explicit solvent molecules suggest that the process is more complex. researchgate.netnih.gov

For the addition of HCl to 1,3-pentadiene, a closely related substrate, quantum mechanical/molecular mechanics (QM/MM) trajectory studies have shown that protonation is gated by the solvent configuration. acs.orgnih.gov The reaction proceeds efficiently only when the incipient ion pair is not overly stabilized or destabilized by the surrounding solvent molecules. acs.org

Following protonation, relatively unsolvated ion pairs are formed. A significant portion of these ion pairs can collapse rapidly to the 1,2-addition product without achieving equilibrium solvation. acs.orgnih.gov The remaining ion pairs may have a longer lifetime, allowing for equilibration with the solvent and leading to a mixture of addition products. acs.org This dynamic view of solvation challenges the classical understanding and emphasizes that non-equilibrium solvation effects can significantly influence the selectivity of the reaction. nih.gov Therefore, the choice of solvent can have a profound impact on the product distribution in the electrophilic addition to this compound.

Table 2: Product Ratios in Electrophilic Addition to a Conjugated Diene This table provides an example of the product distribution in the electrophilic addition of HBr to 1,3-butadiene (B125203), a related conjugated diene, illustrating the formation of both 1,2- and 1,4-addition products. The exact ratios for this compound would differ due to the methyl substituent.

| Reactant | Reagent | Product | Addition Type | Yield | Reference |

| 1,3-Butadiene | HBr | 3-Bromo-1-butene | 1,2-Addition | 70% | libretexts.org |

| 1,3-Butadiene | HBr | 1-Bromo-2-butene | 1,4-Addition | 30% | libretexts.org |

Other Advanced Chemical Transformations

Oxidation Pathways and Functionalization Strategies

The oxidation of this compound offers a route to a variety of functionalized molecules. The double bonds in the diene system are susceptible to attack by various oxidizing agents. The regioselectivity and stereoselectivity of these oxidations depend on the specific reagent and reaction conditions used.

One approach to functionalization is through catalytic oxidation. For instance, palladium-catalyzed oxidation reactions have been used for various substrates, and similar principles could be applied to this compound. researchgate.net The selective oxidation of one of the double bonds could lead to the formation of epoxides, diols, or other oxygenated derivatives. The presence of the methyl group would likely influence the site of oxidation due to both steric and electronic effects.

Another strategy involves hydroacylation, where an aldehyde is added across one of the double bonds. Cobalt-catalyzed hydroacylation of 1,3-dienes has been shown to be a powerful method for producing α- and β-functionalized ketones. nih.gov For a substituted diene like this compound, this reaction could potentially lead to a range of regio- and enantioselective products, depending on the catalyst and reaction conditions. nih.gov The alkene moiety in the resulting product provides a handle for further synthetic transformations. nih.gov

Reduction Methodologies and Saturated Derivatives

The reduction of this compound primarily involves catalytic hydrogenation, a process that can be tailored to yield partially or fully saturated derivatives. The conjugated diene structure allows for selective hydrogenation, typically targeting one of the two double bonds to form monoene isomers, or proceeding to complete saturation to produce the corresponding alkane.

Detailed research has been conducted on the homogeneous selective hydrogenation of this compound using various palladium ferrocenyl amine sulfide (B99878) complexes as catalysts. researchgate.net These studies provide insight into how catalyst structure influences conversion rates and product selectivity. In these reactions, the primary products are the partially saturated derivatives 3-methyl-1-pentene (B165626) and 3-methyl-2-pentene, with 3-methyl-2-pentene often being the major product. researchgate.net Complete hydrogenation results in the formation of the saturated derivative, 3-methylpentane.

The hydrogenation is generally selective, with trisubstituted double bonds being hydrogenated much more slowly than monosubstituted or disubstituted ones. researchgate.net The process can also involve isomerization alongside hydrogenation. researchgate.net The use of alkanethiolate-capped palladium nanoparticles represents another catalytic approach for the hydrogenation of dienes like this compound. rsc.org

A specific application of this reduction methodology is in polymer chemistry. Isotactic 1,2-poly(this compound) can be synthesized and subsequently hydrogenated to produce isotactic poly((R,S)-3-methyl-1-pentene), a saturated polymer derivative. rsc.org

Research Findings on Homogeneous Hydrogenation of this compound

The following table summarizes the results from a study on the selective hydrogenation of this compound using different palladium-based catalysts in acetone (B3395972) at room temperature. researchgate.net The data highlights the conversion efficiency and the distribution of the resulting saturated derivatives.

| Catalyst | Conversion (%) | 3-Methyl-1-pentene Selectivity (%) | 3-Methyl-2-pentene Selectivity (%) | 3-Methylpentane Selectivity (%) |

|---|---|---|---|---|

| Catalyst 1 | 99.8 | 2.7 | 83.2 | 13.9 |

| Catalyst 2 | 100 | 4.5 | 80.7 | 14.8 |

| Catalyst 3 | 87.1 | 12.9 | 82.4 | 0.7 |

Polymerization Studies and Polymer Architecture

Stereospecific Polymerization of 3-Methyl-1,3-pentadiene (B1617704)

The arrangement of the monomer units in the polymer chain, known as tacticity, plays a crucial role in determining the physical and mechanical properties of the polymer. For poly(this compound), both syndiotactic and isotactic structures have been achieved through stereospecific polymerization.

Syndiotactic polymers feature alternating configurations of stereocenters along the polymer chain. edu.krd The synthesis of syndiotactic 1,2-poly(this compound) has been successfully achieved using specific catalyst systems. For instance, the Fe(bipy)₂Cl₂–MAO (where bipy is 2,2'-bipyridine (B1663995) and MAO is methylaluminoxane) catalyst system yields a highly stereoregular polymer with a syndiotactic E-1,2 structure. acs.orgresearchgate.net Characterization using techniques such as IR, NMR spectroscopy (¹³C and ¹H in solution and solid-state), DSC, and X-ray diffraction has confirmed this structure. acs.org The resulting syndiotactic polymer is crystalline. mdpi.com

Interestingly, a copper-based catalyst, CuCl₂(bipy)/MAO, has also been shown to produce crystalline syndiotactic 1,2-poly(this compound). mdpi.com The melting point and FT-IR spectrum of the polymer obtained with the copper catalyst are consistent with those of the polymer synthesized using the analogous iron complex, confirming the syndiotactic 1,2 structure. mdpi.com

Isotactic polymers are characterized by having the same configuration at each stereocenter. edu.krd The polymerization of a mixture of (E) and (Z) isomers of this compound with catalyst systems like CoCl₂(PRPh₂)₂–MAO (where R can be methyl, ethyl, n-propyl, isopropyl, or cyclohexyl) results in the formation of crystalline, essentially isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). acs.orgacs.org The degree of isotacticity is influenced by the nature of the phosphine (B1218219) ligand attached to the cobalt atom, with less bulky ligands leading to higher isotactic content. acs.orgacs.org

The synthesis of isotactic poly((R,S)-3-methyl-1-pentene) has been achieved through the hydrogenation of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). researchgate.netnih.govrsc.org This method allows for the creation of a random copolymer of the (R) and (S) enantiomeric monomers. researchgate.netrsc.org The crystal structure of this achiral isotactic copolymer differs from that of the chiral homopolymer, highlighting the influence of chirality on crystal packing. rsc.org

During the polymerization of conjugated dienes like this compound, the monomer can add to the growing polymer chain in different ways, primarily through 1,2-addition or 1,4-addition. lumenlearning.comlibretexts.org The regioselectivity of the polymerization is a critical factor that dictates the final polymer structure.

For this compound, polymerization predominantly occurs via a 1,2-addition mechanism when using certain transition metal catalysts. For example, both the iron-based and cobalt-based catalyst systems that produce syndiotactic and isotactic polymers, respectively, lead to a 1,2-enchainment of the monomer units. acs.orgresearchgate.net In contrast, catalyst systems based on neodymium, such as AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃, can yield isotactic cis-1,4 polymers from (E)-3-methyl-1,3-pentadiene, demonstrating 1,4-addition. mdpi.com The choice of catalyst and its specific ligands plays a pivotal role in directing the regioselectivity of the polymerization.

The stereoregularity of poly(this compound) is profoundly influenced by the choice of the catalytic system. Different metal catalysts and their associated ligands can direct the polymerization towards syndiotactic, isotactic, or other stereochemical structures.

As mentioned, iron-based catalysts like Fe(bipy)₂Cl₂/MAO are effective in producing highly syndiotactic 1,2-poly(this compound). acs.orgresearchgate.net Similarly, a copper-based system, CuCl₂(bipy)/MAO, also yields the syndiotactic 1,2-polymer. mdpi.com

Conversely, cobalt-based systems of the type CoCl₂(PRPh₂)₂/MAO are utilized to synthesize isotactic 1,2-poly(this compound). acs.orgacs.org The steric properties of the phosphine ligand are a key determinant of the resulting isotacticity, with less sterically hindered ligands favoring higher isotactic content. acs.org

Lanthanide-based catalysts, specifically those containing neodymium, are known to produce cis-1,4-isotactic polymers from (E)-3-methyl-1,3-pentadiene. mdpi.com This highlights the versatility of different catalytic systems in controlling both the regio- and stereoselectivity of this compound polymerization.

Table 1: Influence of Catalytic Systems on the Stereospecific Polymerization of this compound

| Catalyst System | Resulting Polymer Structure | Key Findings |

|---|---|---|

| Fe(bipy)₂Cl₂/MAO | Syndiotactic 1,2-poly(E-3-methyl-1,3-pentadiene) | Produces a highly stereoregular, crystalline polymer. acs.orgresearchgate.net |

| CuCl₂(bipy)/MAO | Syndiotactic 1,2-poly(this compound) | Demonstrates that less toxic metals like copper can yield similar stereoregularity to iron. mdpi.com |

| CoCl₂(PRPh₂)₂/MAO | Isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) | Isotacticity is dependent on the bulkiness of the phosphine ligand. acs.orgacs.org |

| AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃ | Isotactic cis-1,4-poly(E-3-methyl-1,3-pentadiene) | Demonstrates the ability of lanthanide catalysts to promote 1,4-addition. mdpi.com |

Regioselective Polymerization (e.g., 1,2- vs. 1,4-Addition)

Copolymerization and Terpolymerization Processes

Beyond homopolymerization, this compound can also be incorporated into copolymers and terpolymers, expanding the range of materials that can be synthesized.

This compound can be copolymerized with other conjugated dienes and olefins to create polymers with tailored properties. For instance, it is listed as a potential conjugated diene for the synthesis of terpolymers with olefinically unsaturated nitriles and vinylaromatic compounds. google.com These terpolymers are used in rubber mixtures to improve dynamic properties. google.com

Living anionic terpolymerization of 1,3-pentadiene (B166810) (which can include isomers like this compound) with styrene (B11656) and 1,1-diphenylethylene (B42955) has been reported to produce well-defined terpolymers with alternating sequences. mdpi.comresearchgate.netresearchgate.net This method allows for precise control over the polymer architecture, leading to materials with controlled molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.net

Kinetic Studies and Microstructure Sequence Analysis in Copolymerization

Kinetic studies of the copolymerization of 1,3-pentadiene and its derivatives, such as this compound, with various comonomers like styrene and α-methylstyrene, have been instrumental in understanding the reaction mechanisms. mdpi.combohrium.com Living anionic polymerization is a key technique employed for these studies, allowing for precise control over the polymer chain. mdpi.comresearchgate.net

In the living anionic terpolymerization of 1,3-pentadiene (PD), styrene (St), and 1,1-diphenylethylene (DPE), the kinetics are strongly dependent on the feed ratios of the comonomers and the reaction temperature. mdpi.com These polymerizations can follow first-order kinetics, and the process can be manipulated to create well-defined alternating copolymer structures. mdpi.com For instance, in the terpolymerization involving these three monomers, three distinct alternating sequences can be formed: St/PD, DPE/PD, and DPE/St. mdpi.com The competition between the formation of these sequences has been studied in detail, revealing how feed ratios dictate the final polymer composition. mdpi.com

The microstructure and sequence distribution are typically analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). mdpi.comresearchgate.netacs.org In the terpolymer system, ¹H NMR can track the relative consumption of aromatic and alkene protons, providing insight into the incorporation of different monomers over time. mdpi.com The absence of homopolymer sequences, confirmed by specific chemical shifts in the NMR spectrum, indicates a random or alternating sequence distribution. mdpi.com For copolymers of ethylene (B1197577) and 4-methyl-1,3-pentadiene (B1595702), ¹³C NMR spectroscopy has revealed a strong tendency toward an alternating microstructure, which is further supported by kinetic analysis. acs.org

Similarly, the statistical copolymerization of 1,3-pentadiene isomers with α-methylstyrene (AMS) shows that reactivity ratios differ between the (Z) and (E) isomers of the diene. bohrium.com Kinetic experiments have determined the apparent activation energies for these copolymerizations, providing quantitative data on their reaction rates under specific conditions. bohrium.comresearchgate.net

Table 1: Kinetic Parameters in Anionic Copolymerization of 1,3-Pentadiene (PD) Derivatives

| Copolymer System | Initiator/Solvent | Key Kinetic Findings | Reference |

|---|---|---|---|

| St/PD/DPE Terpolymerization | n-BuLi / Cyclohexane | Follows first-order kinetics; yields and kinetic parameters are strongly dependent on feed ratio and temperature. | mdpi.com |

| (E)-PD/AMS Copolymerization | RLi / DTHFP | Apparent activation energy is slightly higher than for the (Z)-isomer; AMS incorporation increases with its feed ratio. | bohrium.com |

| (Z)-PD/AMS Copolymerization | RLi / DTHFP | AMS copolymerizes more readily with (Z)-PD than with (E)-PD. | bohrium.com |

Note: Data is often for the parent 1,3-pentadiene, providing a model for the behavior of its methylated derivatives.

Synthesis of Sequence-Regulated Polymers

The synthesis of polymers with precisely controlled monomer sequences is a significant goal in polymer science, moving beyond simple random or block copolymers. researchgate.net For diene-containing polymers, living anionic polymerization has proven to be a powerful tool for achieving sequence control. mdpi.comdntb.gov.uadntb.gov.ua

By leveraging the different reactivities of monomers, alternating structures can be achieved. In the copolymerization of 1,3-pentadiene isomers with styrene or 1,1-diphenylethylene, strictly alternating copolymers can be synthesized. researchgate.netdntb.gov.ua This is often explained by the formation of a macrozwitterion intermediate, where electronic charge is distributed from the electron-donor diene to the electron-acceptor comonomer, promoting a regular A-B-A-B insertion. dntb.gov.ua

The development of dually switchable and interconvertible polymerization systems represents a frontier in this field. dntb.gov.ua These systems allow for two distinct polymerizations to be independently and selectively activated or deactivated by external stimuli, enabling the on-demand arrangement of monomer sequences within a single polymer chain. dntb.gov.ua While not yet specifically demonstrated for this compound, these advanced techniques provide a pathway for creating complex, sequence-defined polydienes in the future. dntb.gov.ua The ability to control sequence is crucial as it directly influences the final properties of the material, bridging the gap between polymer architecture and function. researchgate.net

Polymer Properties Derived from Microstructure and Stereochemistry

The three-dimensional arrangement of atoms along the polymer chain (stereoregularity) and the resulting packing in the solid state (microstructure) are fundamental determinants of the physical and mechanical properties of poly(this compound).

Crystalline Structure and Helical Conformations in Polydienes

The polymerization of this compound can yield polymers with different tacticities, primarily isotactic and syndiotactic, each leading to distinct crystalline structures.

Isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) (iPE3MPD) is a crystalline polymer whose structure has been resolved through X-ray diffraction of oriented fibers. researchgate.netacs.org The polymer chains in the crystalline state adopt a 7/2 helical conformation , meaning there are seven monomer units and two turns of the helix within the fiber identity period. researchgate.netacs.org These helices pack into an orthorhombic unit cell. researchgate.netacs.org The synthesis of this polymer can be achieved using cobalt-based catalysts, with the degree of isotacticity influenced by the bulkiness of phosphine ligands attached to the cobalt atom. researchgate.netacs.org

Syndiotactic 1,2-poly(E-3-methyl-1,3-pentadiene) , synthesized using an iron-based catalyst system, also forms a crystalline structure. researchgate.netacs.org In contrast to the isotactic form, its main chain assumes a trans-planar conformation . researchgate.net The crystal structure was determined through a combination of X-ray diffraction and molecular mechanics. acs.org

The tendency for polydienes to form helical structures is a common feature driven by the need to minimize steric hindrance between side groups. mdpi.com For example, isotactic poly(4-methyl-1-pentene), a related polyolefin, also crystallizes in various forms, most stably in a 7/2 helical conformation. mdpi.com

Table 2: Crystalline Structure Data for Poly(this compound) Stereoisomers

| Polymer | Tacticity | Chain Conformation | Crystal System | Space Group | Unit Cell Parameters (Å) | Reference |

|---|---|---|---|---|---|---|

| 1,2-Poly(E-3-methyl-1,3-pentadiene) | Isotactic | 7/2 Helix | Orthorhombic | P2₁ab | a = 17.4, b = 16.5, c = 15.3 | researchgate.netacs.org |

Conformational Disorder and Crystallization Behavior of Polymers

The process of crystallization and the degree of order within the crystals are heavily influenced by the polymer's stereochemistry. Isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) exhibits unusual crystallization behavior. researchgate.netacs.org It does not crystallize upon cooling from the melt; instead, amorphous samples must be aged at room temperature for extended periods (days to a month) and subsequently annealed to achieve crystallinity. researchgate.netacs.org

A significant source of disorder in iPE3MPD arises when it is synthesized from a racemic mixture of (R)- and (S)-monomers. researchgate.netrsc.org This results in a random enchainment of the two enantiomeric units along the polymer chain. researchgate.net This randomness introduces a high degree of disorder in the crystals, affecting both the handedness of the helical chains and the conformation of the side groups. researchgate.netrsc.org This type of entropic effect can drive the crystal packing into different modes than what is observed for a pure enantiomer homopolymer. rsc.org

Furthermore, stretching amorphous or low-crystallinity samples of iPE3MPD induces the formation of a highly disordered mesomorphic form. researchgate.netacs.org This strain-induced crystallization is a key feature of its mechanical behavior.

In contrast, syndiotactic E-1,2-poly(this compound) shows more conventional crystallization kinetics from the melt, which can be described by the Avrami equation and fits within Regime II of the Lauritzen–Hoffman secondary nucleation theory. researchgate.net

Relationship between Stereoregularity and Macroscopic Material Characteristics

The link between the microscopic stereoregularity of poly(this compound) and its bulk properties is profound. acs.org Amorphous samples of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) display remarkable mechanical properties, including high ductility, strain hardening, and elastomeric behavior, even below the glass transition temperature. acs.org

A key characteristic observed in stress-strain curves is an unusual double yielding phenomenon. This is attributed to initial yielding events at low deformation, followed by stress-induced crystallization into a mesomorphic phase at higher deformations (200–300%). acs.org This mesophase is responsible for the material's elasticity; it forms during stretching and melts upon relaxation of the tension. researchgate.netacs.org This behavior makes the material an interesting thermoplastic elastomer. acs.org

The degree of stereoregularity is critical. Polymers with low stereoregularity are often amorphous and may exhibit viscous flow under stress. acs.org In contrast, the presence of even a low level of crystallinity, or the ability to crystallize under stress, imparts significantly higher strength and toughness. acs.org The stereochemical control provided by specific catalyst systems is therefore essential for tuning these macroscopic characteristics, from a soft amorphous material to a tough, semi-crystalline thermoplastic elastomer. researchgate.netacs.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of poly(3-methyl-1,3-pentadiene). Both solution-state and solid-state NMR are employed to unravel the complexities of these polymer chains. acs.org

High-resolution ¹H and ¹³C NMR spectroscopy in solution are fundamental tools for determining the microstructure of poly(this compound). These techniques allow for the identification and quantification of different structural units within the polymer chain, such as cis-1,4, trans-1,4, 1,2, and 3,4-enchainments. researchgate.netnih.gov For instance, in the polymerization of (E)-3-methyl-1,3-pentadiene with specific cobalt catalysts, ¹H and ¹³C NMR analyses have been crucial in identifying the formation of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). researchgate.net

The chemical shifts in ¹³C NMR spectra are particularly sensitive to the local environment of the carbon atoms, providing detailed information about the stereoregularity (tacticity) of the polymer. For example, distinct signals in the olefinic region of the ¹³C NMR spectrum can be assigned to syndiotactic, isotactic, or atactic sequences. researchgate.net The analysis of syndiotactic 1,2-poly(this compound) has shown characteristic chemical shifts in the olefinic carbon region between δ 115–125 ppm. Hydrogenation of these polydienes to the corresponding polyolefins, followed by NMR analysis, further confirms the microstructure by removing the complexities of olefinic signals and allowing for clearer observation of the saturated backbone. nih.govmdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for Poly(this compound) Derivatives

| Polymer Structure | Spectroscopy Type | Key Chemical Shift Regions (ppm) | Structural Information Revealed |

|---|---|---|---|

| Syndiotactic E-1,2-poly(this compound) | ¹³C NMR | 115–125 (olefinic carbons) | Confirms syndiotactic 1,2-structure. |

| Isotactic cis-1,4-poly(this compound) | ¹³C NMR | Specific shifts for cis-1,4 units | Indicates isotactic arrangement of monomer units. researchgate.net |

| Hydrogenated cis-1,4-poly(this compound) | ¹H NMR | Absence of peaks at 5.2-5.4 ppm | Confirms complete hydrogenation of double bonds. mdpi.commdpi.com |

This table is for illustrative purposes and actual chemical shifts can vary based on solvent and experimental conditions.

For more complex structures like copolymers, two-dimensional (2D) NMR techniques are invaluable. semanticscholar.org Techniques such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, which helps in assigning the complex spectra of copolymers. mdpi.com For instance, in alternating ethylene (B1197577)/propylene copolymers derived from the hydrogenation of stereoregular poly(1,3-pentadiene)s, 2D NMR experiments have been essential to confirm the alternating structure and tacticity. mdpi.comsemanticscholar.org These advanced techniques have also been applied to study the microstructure of copolymers of This compound (B1617704) with other monomers like styrene (B11656), providing insights into the sequence distribution of the monomer units. mdpi.com

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of crystalline and semi-crystalline polymers. acs.orgmdpi.com For poly(this compound), ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is commonly used. beilstein-journals.org This technique provides information on the chain conformation and packing in the crystalline regions. For example, solid-state ¹³C NMR has been used to characterize syndiotactic 1,2-poly(this compound), complementing data from solution NMR and X-ray diffraction to determine the crystalline structure. acs.orgacs.org The analysis of polymers in the solid state is crucial as the properties of the material are often dictated by its solid-state morphology.

Two-Dimensional NMR Techniques for Complex Copolymer Analysis

Vibrational Spectroscopy for Molecular Conformation and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the polymer chains. This allows for the characterization of molecular conformation, bonding, and functional groups.

FT-IR spectroscopy is a rapid and sensitive technique for analyzing the microstructure of poly(this compound). Specific infrared absorption bands can be attributed to different types of double bond vibrations (e.g., cis, trans, vinyl). acs.org For example, the complete hydrogenation of cis-1,4 poly(1,3-pentadiene)s can be confirmed by the disappearance of the characteristic band at 746 cm⁻¹, which is attributed to the out-of-plane vibration of hydrogen atoms adjacent to the double bond in a cis-1,4 unit. mdpi.com In the case of poly(this compound) with a syndiotactic 1,2 structure, the FT-IR spectrum in the solid state has been shown to correspond perfectly with that of known syndiotactic samples, confirming the microstructure. mdpi.com

Table 2: Key FT-IR and Raman Bands for Poly(this compound) Analysis

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Structural Significance |

|---|---|---|---|

| C=C stretch (cis-1,4) | ~1650 | ~1650 | Presence of cis-1,4 double bonds. semi.ac.cn |

| C=C stretch (vinyl-1,2) | ~1640 | ~1639 | Presence of 1,2-vinyl groups. semi.ac.cn |

| Out-of-plane H-vibration (cis-1,4) | 746 | - | Characteristic of cis-1,4 units. mdpi.com |

This table provides general frequency ranges. Specific values can differ based on the polymer's exact microstructure and physical state.

Raman spectroscopy is particularly advantageous for studying the carbon-carbon double and single bonds that form the backbone of polydienes, as these bonds often exhibit strong Raman scattering. semi.ac.cngcms.cz This technique can be used to quantitatively analyze the conformational structure of polymers. semi.ac.cn For instance, the intensity of the ν(C=C) stretching vibration in the Raman spectrum provides a direct measure of the unsaturation in the polymer. semi.ac.cn Polarized Raman spectroscopy can further be used to investigate molecular orientation in stretched or processed polymer samples. nih.gov The technique is also valuable for real-time monitoring of polymerization reactions, as the decrease in the monomer's C=C stretching band can be tracked to determine reaction kinetics. mdpi.com

X-ray Diffraction for Crystalline Architecture Determination

Powder X-ray Diffraction for Unit Cell Parameters and Space Groups

Powder X-ray diffraction (PXRD) is used to characterize the crystalline structure of polycrystalline materials. ucmerced.edu It provides information on the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the set of symmetry operations that describe the crystal). ucmerced.edu

Direct analysis of this compound monomer via PXRD is not commonly reported, as it is a liquid at standard conditions and requires cryogenic temperatures for crystallization. However, extensive research has been conducted on the crystalline structure of its polymers, which provides insight into the stereochemical outcomes of polymerization.

For instance, polymers of this compound have been analyzed to determine their crystalline architecture. The crystal structure of syndiotactic 1,2-poly(4-methyl-1,3-pentadiene) was determined from X-ray fiber diffraction data. researchgate.net Similarly, isotactic cis-1,4-poly(this compound) has been shown to exist in polymorphic forms, with one well-characterized orthorhombic structure. researchgate.net

| Polymer of this compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| syndiotactic 1,2-poly(4-methyl-1,3-pentadiene) | Triclinic | P1̄ | a = 17.513 Å, b = 9.117 Å, c = 11.251 Å α = 95.20°, β = 98.01°, γ = 92.74° researchgate.net |

| isotactic cis-1,4-poly(this compound) | Orthorhombic | Pbca | a = 10.74 Å, b = 13.04 Å, c = 7.87 Å researchgate.net |

Single Crystal X-ray Diffraction (if applicable to derivatives/adducts)

Single crystal X-ray diffraction offers the most definitive method for determining the molecular structure of a compound, provided a suitable single crystal can be grown. While obtaining a single crystal of the volatile this compound monomer is challenging, this technique is invaluable for elucidating the structure of its stable crystalline derivatives and reaction adducts. beilstein-journals.org

A key application is in resolving structural ambiguities where other spectroscopic methods fall short. For example, in the Lewis acid-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene, a complex ternary adduct was formed. beilstein-journals.org While spectral data confirmed the formation of the product, it was insufficient to definitively identify the specific isomer. Single-crystal X-ray diffraction analysis of the purified product was essential to unambiguously determine its molecular structure and confirm the connectivity and stereochemistry, revealing it to be a Friedel-Crafts alkylation product. beilstein-journals.org This demonstrates the critical role of single-crystal XRD in verifying the structures of complex molecules derived from this compound. beilstein-journals.orgbeilstein-journals.org

Mass Spectrometry for Mechanistic Pathway Confirmation (e.g., Isotopic Labeling)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and structure of compounds. When combined with isotopic labeling, it becomes a powerful technique for tracing the pathways of chemical reactions and confirming reaction mechanisms. silantes.comresearchgate.net In this approach, one or more atoms in a reactant molecule are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). researchgate.net The mass difference between the labeled and unlabeled molecules allows for their distinction in a mass spectrometer, enabling researchers to follow the fate of the labeled atoms through a reaction sequence. silantes.com

While specific studies detailing the use of isotopic labeling to probe the reaction mechanisms of this compound are not prominently documented in the reviewed literature, the methodology has been extensively applied to structurally related dienes, such as 1,3-butadiene (B125203) (BD). These studies serve as a clear blueprint for how such investigations could be conducted for this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For 3-methyl-1,3-pentadiene (B1617704), DFT calculations have been instrumental in understanding its behavior in cycloaddition reactions.

DFT calculations have been successfully employed to predict the reactivity and regioselectivity of cycloaddition reactions involving dienes like 1,3-pentadiene (B166810), a close structural analog of this compound. For instance, in the Diels-Alder reaction between 1,3-pentadiene and methyl acrylate, DFT calculations at the B3LYP/6-311+G** level of theory have been used to study the regioselectivity. researchgate.netresearchgate.net These studies rationalize the favored cyclization mode and experimental regioselectivity by analyzing activation energies and DFT-derived philicity indexes. researchgate.netresearchgate.net The substitution of a methyl group at the 3-position in this compound is expected to influence the electronic properties and steric hindrance, thereby affecting the regiochemical outcome of cycloaddition reactions. Theoretical studies on similar systems, such as the reaction of various 1,3-butadiene (B125203) derivatives with dimethyl acetylenedicarboxylate, have shown that electron-releasing methyl groups can favor stepwise mechanisms over concerted ones. acs.org

In the tin(IV)-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene, cycloaddition occurs predominantly at the less substituted double bond. beilstein-journals.org This regioselectivity can be rationalized by considering the electronic effects of the methyl group and the steric interactions in the transition state.

Table 1: Predicted Regioselectivity in Cycloaddition Reactions

| Reactants | Predominant Site of Reaction on Diene | Theoretical Rationale |

| (E)-3-Methyl-1,3-pentadiene + β-nitrostyrene | Less substituted double bond | Electronic and steric factors favor attack at the less hindered and electronically favorable position. beilstein-journals.org |

| (Z)-3-Methyl-1,3-pentadiene + β-nitrostyrene | More substituted double bond | The change in diene geometry alters the accessibility and electronic nature of the double bonds. beilstein-journals.org |

| Substituted 1,3-butadienes + Dimethyl Acetylenedicarboxylate | Varies with substitution | Electron-releasing methyl groups increase the nucleophilicity and can favor a stepwise, more polar mechanism. acs.org |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the outcomes of pericyclic reactions. scribd.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa) governs the reaction pathway. For 1,3-dipolar cycloadditions, FMO theory helps classify reactions into normal-electron demand (HOMOdiene-LUMOdipolarophile) and inverse-electron demand (LUMOdiene-HOMOdipolarophile) types. acs.org

In the context of this compound, the methyl group acts as an electron-donating group, which raises the energy of the HOMO. This increased HOMO energy generally enhances the rate of normal-electron demand Diels-Alder reactions. FMO analysis can predict the regioselectivity by comparing the orbital coefficients at the terminal carbons of the diene and the dienophile. The reaction is predicted to occur between the atoms with the largest orbital coefficients. uchile.cl

Computational modeling of transition states (TS) is crucial for understanding reaction kinetics and mechanisms. DFT calculations can locate the geometry of transition states and calculate their energies, which correspond to the activation energy of the reaction. For the Diels-Alder reaction of 1,3-pentadiene with methyl acrylate, DFT calculations have successfully located two synchronous transition structures leading to different regioisomers. researchgate.netresearchgate.net The calculated activation energies are in agreement with the experimentally observed product distribution.

For reactions involving this compound, similar computational approaches can be used. For example, in the reaction of vinyl radicals with 2-butene, which can lead to the formation of this compound, transition state theory calculations have been used to analyze the pressure dependence of the rate coefficients. mit.edu Furthermore, studies on the researchgate.netrsc.org-H shift in substituted pentadienes have shown that electron-donating groups like methyl can influence the activation energy by affecting the electron density of the π system in the aromatic transition structure. acs.org

Table 2: Calculated Activation Energies for Related Reactions

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Vinyl radical + ethylene (B1197577) | G3//B3LYP/6-311G(d,p) | ~5.64 | osti.gov |

| researchgate.netrsc.org-H shift in (3Z)-penta-1,3-diene | B3LYP/6-31G* | Varies with substituents | acs.org |

| O3 + this compound (rate constant prediction) | B3LYP/6-31G(d) | N/A (predicts reaction rate) | scielo.br |

| OH + this compound (rate constant prediction) | B3LYP/6-31G(d) | N/A (predicts reaction rate) | scielo.br |

Cycloaddition reactions can proceed through either a concerted mechanism, where all bond-forming and bond-breaking occurs in a single step, or a stepwise mechanism involving the formation of an intermediate. rsc.org DFT studies have been pivotal in distinguishing between these pathways. For many Diels-Alder reactions, a concerted, though often asynchronous, mechanism is favored. researchgate.netresearchgate.netresearchgate.net

However, the presence of substituents can alter the mechanism. For instance, in the cycloaddition of substituted 1,3-butadienes with dimethyl acetylenedicarboxylate, electron-releasing methyl groups were found to favor a stepwise polar mechanism due to an increase in the charge-transfer process. acs.org The tin(IV)-catalyzed reaction of β-nitrostyrene with this compound is also proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.org The nature of the reactants and reaction conditions, including the use of catalysts, can significantly influence whether a reaction is concerted or stepwise. rsc.orgwikipedia.org

Transition State Modeling and Activation Energy Calculations

Molecular Dynamics Simulations and Energy Relaxation

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including intramolecular energy redistribution and relaxation processes.

Studies on the nonrandom isomerization of cis-3-methyl-1,3-pentadiene-1,2-d2 have investigated internal energy relaxation. acs.orgacs.org These studies are crucial for understanding the fate of chemically activated molecules, where the energy from a reaction is initially localized in specific vibrational modes. The rate and pathways of intramolecular vibrational energy relaxation (IVR) determine whether a molecule will isomerize, decompose, or be collisionally deactivated.

Research on the relaxation dynamics of similar conjugated dienes, such as 1,3-butadiene and 1,3-pentadiene, using time-resolved photoelectron spectroscopy has revealed ultrafast relaxation to the ground state with decay times of less than 100 fs. researchgate.net These rapid relaxation processes are often mediated by conical intersections between electronic potential energy surfaces. researchgate.net The insights gained from these studies are fundamental to understanding photochemical reactions and the initial stages of combustion processes involving this compound. mit.edursc.org

Computational Studies on Polymerization Mechanisms and Stereocontrol

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of Ziegler-Natta polymerization for conjugated dienes, including this compound. These studies help explain how the choice of catalyst and the structure of the monomer itself dictate the microstructure (e.g., 1,2- vs. 1,4-addition) and stereochemistry (e.g., syndiotactic vs. isotactic) of the resulting polymer. mdpi.comacs.org

For many conjugated dienes, polymerization proceeds via an anti-allyl coordination of the growing polymer chain to the metal center of the catalyst. acs.org The incoming monomer molecule then coordinates to the metal in an s-cis or s-trans conformation before insertion into the metal-carbon bond, which extends the polymer chain.

In the case of this compound, polymerization with certain iron or copper-based catalysts, such as Dichloro(2,2′-bipyridine)copper/methylaluminoxane (B55162), yields a highly crystalline polymer with a predominantly syndiotactic 1,2-structure. mdpi.com The fact that the same catalytic system produces different polymer structures from different dienes (e.g., cis-1,4 from 2,3-dimethyl-1,3-butadiene) underscores the crucial role of the monomer's structure in determining the reaction's outcome. mdpi.com

DFT calculations on the polymerization of the related (E)-1,3-pentadiene by a C₅H₅-ligated yttrium catalyst have provided a detailed mechanistic picture that is applicable to substituted pentadienes. oup.comriken.jp These calculations suggest that stereoselectivity arises from steric repulsion between the catalyst's ligands and the methyl group on the diene monomer. oup.comriken.jp For this compound, the steric interactions involving its methyl group at the C3 position would be a key factor controlling how the monomer approaches and inserts into the catalyst's active site, thereby directing the stereochemistry of the polymerization. mdpi.com Some studies on the polymerization of the isomeric 4-methyl-1,3-pentadiene (B1595702) have proposed a "chain end" controlled mechanism, where the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the next insertion, leading to a syndiotactic polymer. researchgate.net

Table 2: Catalytic Systems and Resulting Polymer Microstructure for this compound

| Catalyst System | Resulting Polymer Microstructure | Key Finding |

|---|---|---|

| FeCl₂(bipy)₂/MAO | Syndiotactic 1,2-poly(this compound) | The structure of the monomer plays a fundamental role in determining polymerization selectivity. mdpi.com |

| CuCl₂(bipy)/MAO | Syndiotactic 1,2-poly(this compound) | Behavior is comparable to the analogous iron catalyst, highlighting the potential of more sustainable copper-based systems. mdpi.com |

| CpTiCl₃/MAO | cis-1,2 units with syndiotactic structure (for (Z)-1,3-pentadiene) | Polymerization at low temperatures can yield highly stereoregular polymers. researchgate.net |

Force Field Development and Conformational Analysis of Dienes and Polymers

The conformational properties of conjugated dienes and the polymers derived from them are critical to understanding their physical properties and reactivity. Computational methods, ranging from quantum mechanics to classical molecular mechanics (MM) force fields, are employed to study these conformations.

Developing accurate force fields for conjugated systems presents a unique challenge. columbia.edu The conjugation favors planar arrangements of the double bonds, but this planarity can lead to significant steric repulsion between substituents, causing distortions like bond stretching and angle bending that are less common in non-conjugated molecules. columbia.edu Therefore, standard force fields, often developed for biomolecules, may not accurately model the conformational energies of conjugated polymers. columbia.edu Specialized force fields are developed by parameterizing them against high-level electronic structure calculations (a process known as force matching) to ensure they can accurately reproduce the potential energy surfaces of these specific molecules. rsc.org

For this compound, the key conformational degree of freedom is the rotation around the central C-C single bond, giving rise to s-trans (dihedral angle of 180°) and s-cis (dihedral angle of 0°) conformers, as well as non-planar (gauche or twisted) forms. Computational studies on the related 2-methyl-1,3-pentadiene (B74102) have shown that while the (E)-isomer prefers an s-trans conformation, the (Z)-isomer favors a twisted s-cis conformation to relieve steric strain. cdnsciencepub.com Similar considerations would apply to this compound, where the interplay between conjugative stabilization (favoring planarity) and steric hindrance (favoring non-planar structures) determines the conformational landscape.

Once a polymer is formed, force fields are essential for studying its larger-scale structure. For example, molecular mechanics calculations combined with X-ray diffraction data have been used to determine the crystal structure of syndiotactic 1,2-poly(E-3-methyl-1,3-pentadiene). researchgate.net These calculations involve energy minimizations to find the most stable chain conformation and packing arrangement in the crystal lattice, confirming a specific helical chain conformation (T₆G₂T₂G₂ type) for the polymer. researchgate.net

Table 3: Computational Methods for Conformational Analysis of Conjugated Dienes

| Method | Abbreviation | Description | Application to Dienes |

|---|---|---|---|

| Molecular Mechanics | MM | Uses a classical force field to calculate the potential energy of a molecule based on bond lengths, angles, and dihedrals. scispace.com | Fast method for exploring conformational space and determining structures of large systems like polymers. researchgate.net |

| Austin Model 1 | AM1 | A semi-empirical quantum method that uses parameters derived from experimental data to simplify calculations. scispace.com | Often used for conformational analysis of medium-sized molecules, though it can underestimate rotational barriers. cdnsciencepub.com |

| Ab Initio Methods | - | Solves the Schrödinger equation with minimal experimental parameters. Methods vary in level of theory (e.g., STO-3G, 3-21G). scispace.com | Provides a more rigorous, first-principles description of molecular structure and energy. scispace.com |

| Density Functional Theory | DFT | A quantum mechanical method that calculates the electronic structure based on the electron density. | Widely used for calculating reaction mechanisms and energies with a good balance of accuracy and cost. acs.orgriken.jp |

Emerging Applications and Material Science Innovations

Advanced Elastomer and Synthetic Rubber Development

3-Methyl-1,3-pentadiene (B1617704) is a key monomer in the development of advanced synthetic rubbers and thermoplastic elastomers, where the stereochemistry of the resulting polymer dictates its physical properties. The controlled polymerization of this diene leads to materials with tailored characteristics, ranging from high elasticity to thermoplastic behavior.

Recent research has focused on utilizing specific catalyst systems to control the polymer's microstructure. For instance, yttrium-based catalysts have been employed in the isospecific trans-1,4-selective living polymerization of (E)-1,3-pentadiene, a closely related isomer. This process yields a crystalline isotactic-trans-1,4-polypentadiene that exhibits impressive elastic properties without the need for vulcanization, including a tensile strength of up to 7.1 MPa and an elongation at break of 2600%. oup.com The high degree of order in the polymer chains enhances crystallinity, which acts as hard segments in a thermoplastic elastomer, contributing to excellent mechanical properties. researchgate.net

Furthermore, studies on the mechanical behavior of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) (iP3MPD) reveal its potential as a thermoplastic material with enhanced toughness. acs.org Amorphous samples of iP3MPD demonstrate high ductility, strain hardening, and an unusual elastomeric behavior below their glass transition temperature (Tg ≈ 35 °C). acs.orgacs.org This elasticity is attributed to the stress-induced crystallization of a mesomorphic form during deformation, which then melts upon relaxation. acs.orgresearchgate.net While its high Tg may limit its use as a conventional synthetic rubber, these properties make it suitable for applications as a specialized thermoplastic. acs.org

The choice of catalyst significantly influences the resulting polymer's stereostructure and properties. For example, iron-based catalysts have been used to synthesize syndiotactic E-1,2-poly(this compound). researchgate.net The ability to produce various stereoregular forms (isotactic, syndiotactic, cis-1,4, trans-1,4) allows for fine-tuning of material properties to meet the demands of specific applications, from flexible elastomers to durable thermoplastics. researchgate.netpublicationslist.org

Table 1: Mechanical Properties of this compound Based Polymers

| Polymer | Catalyst System (Example) | Key Mechanical Property | Value | Reference |

|---|---|---|---|---|